Potassium phenoxide
CAS No.: 100-67-4
Cat. No.: VC21027633
Molecular Formula: C6H6KO
Molecular Weight: 133.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100-67-4 |
---|---|
Molecular Formula | C6H6KO |
Molecular Weight | 133.21 g/mol |
IUPAC Name | potassium;phenoxide |
Standard InChI | InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |
Standard InChI Key | RKHQZMOCQHXUBC-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[O-].[K+] |
SMILES | C1=CC=C(C=C1)[O-].[K+] |
Canonical SMILES | C1=CC=C(C=C1)O.[K] |
Introduction
Physical and Chemical Properties
Potassium phenoxide appears as white to reddish, hygroscopic crystalline lumps. It demonstrates high solubility in water and is also soluble in alcohol, with its aqueous solutions exhibiting strongly alkaline properties . The compound must be kept in tightly closed containers due to its hygroscopic nature.
Table 1: Physical and Chemical Properties of Potassium Phenoxide
Property | Value |
---|---|
Chemical Formula | C₆H₅KO |
Molecular Weight | 132.20 g/mol |
CAS Registry Number | 100-67-4 |
Physical State | White to reddish, hygroscopic crystalline lumps |
Melting Point | 103-104°C |
Solubility | Very soluble in water; soluble in alcohol |
pH of Aqueous Solution | Strongly alkaline |
Percent Composition | C 54.51%, H 3.81%, K 29.58%, O 12.10% |
The reactivity of potassium phenoxide is largely attributed to the resonance-stabilized phenoxide ion (C₆H₅O⁻), which enhances its nucleophilicity in various chemical transformations. This resonance stabilization distributes the negative charge throughout the aromatic ring, making the compound particularly reactive at the ortho and para positions.
Preparation Methods
Several synthetic routes exist for the preparation of potassium phenoxide, with the most common involving the direct reaction between phenol and potassium hydroxide.
Industrial Production
On an industrial scale, potassium phenoxide is typically produced through the reaction of phenol with potassium hydroxide under controlled conditions to ensure optimal yield and purity. The process may use different solvents such as toluene, and careful control of reaction parameters is essential for product quality.
Structural Characteristics
Crystal Structure
The structural features of potassium phenoxide have been studied using high-resolution powder X-ray diffraction techniques. Interesting structures have been observed in phenol solvates of potassium phenoxide.
Table 2: Crystal Structure Parameters of Potassium Phenoxide Solvates
Compound | Space Group | Unit Cell Parameters | Z |
---|---|---|---|
C₆H₅OK·2C₆H₅OH | Abm2 | a = 10.12458(4) Å, b = 21.2413(1) Å, c = 7.89784(3) Å | 4 |
C₆H₅OK·3C₆H₅OH | Pbca | a = 22.7713(1) Å, b = 25.4479(2) Å, c = 7.75549(4) Å | 8 |
Both compounds exhibit polymeric zigzag chains [K—O—π(phenyl)] aligned along the c-axis. The potassium ions are positioned at the center of distorted octahedra formed by five oxygen atoms and one phenyl ring, which contributes its π electrons. The degree of distortion decreases as the number of free phenol molecules increases .
Hydrate Formation
Potassium phenoxide can also form hydrates, such as potassium phenoxide hydrate (C₆H₇KO₂), which has a molecular weight of 150.22 g/mol. This hydrated form maintains similar chemical properties but with slightly altered physical characteristics .
Chemical Reactivity
Potassium phenoxide demonstrates significant reactivity in various chemical transformations, making it a valuable reagent in organic synthesis.
General Reaction Types
The compound can undergo several types of reactions, including:
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Oxidation reactions: Potassium phenoxide can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromic acid.
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Reduction reactions: When treated with reducing agents like sodium borohydride, potassium phenoxide can be reduced to hydroquinones.
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Substitution reactions: The electron-donating nature of the phenoxide ion makes potassium phenoxide highly reactive toward electrophilic aromatic substitution reactions.
Reactivity Enhancement with Crown Ethers
The reactivity of potassium phenoxide can be significantly enhanced through complexation with crown ethers, particularly 18-crown-6. Research has shown that the crown ethers increase the reactivity by complexing the potassium ion, effectively creating a more "naked" and thus more reactive phenoxide anion .
In the cyclic series of crown ethers, saturated members demonstrate superior complexing ability compared to their unsaturated counterparts. Ring size also plays a crucial role, with complexing ability reaching its maximum with 18-crown-6 ethers .
The Kolbe-Schmitt Reaction
One of the most significant reactions involving potassium phenoxide is the Kolbe-Schmitt reaction, which involves carboxylation with carbon dioxide to form hydroxybenzoic acids.
Applications
Organic Synthesis
Potassium phenoxide serves as an important reagent in various organic synthesis pathways:
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Nucleophilic aromatic substitution (SNAr) reactions: The compound acts as a nucleophile in these reactions, particularly with electron-deficient aryl halides.
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Ullmann coupling reactions: Potassium phenoxide participates in these reactions, which are used for the formation of carbon-oxygen bonds in the synthesis of diaryl ethers.
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Alkylation and acylation reactions: The nucleophilic nature of potassium phenoxide makes it useful in these transformation types, especially in polar aprotic solvents.
Industrial Applications
Potassium phenoxide finds applications in various industrial processes and products:
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Polymer production: It serves as a key component in the manufacture of polycarbonates, epoxy resins, Bakelite, and nylon .
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Detergent formulation: The compound is used as an ingredient in certain detergent products .
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Pharmaceutical synthesis: Potassium phenoxide is employed in the synthesis of various pharmaceutical compounds, including analgesics and antiseptics.
Extraction Studies
Comparative extraction studies have been conducted involving potassium phenoxide, p-nitrophenoxide, and picrate from aqueous medium into methylene chloride using crown ether and cryptand complexing agents. These studies have revealed that the efficiency of extraction varies substantially depending on the nature of the anion and the ligand used .
Such extraction studies are significant for various applications, including phase transfer catalysis, where the transfer of reactive species between immiscible phases plays a crucial role in reaction efficiency.
Current Research Directions
Current research involving potassium phenoxide focuses on several key areas:
Green Chemistry
Research is exploring the use of potassium phenoxide in environmentally friendly chemical processes, particularly in reactions that can utilize carbon dioxide as a renewable carbon source, such as modified Kolbe-Schmitt reactions .
Novel Synthetic Methodologies
Scientists are developing new synthetic pathways involving potassium phenoxide to create complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Structural Studies
Ongoing structural studies aim to better understand the relationship between the structure of potassium phenoxide (and its various solvates and complexes) and its reactivity in different chemical environments, building upon earlier crystallographic work .
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